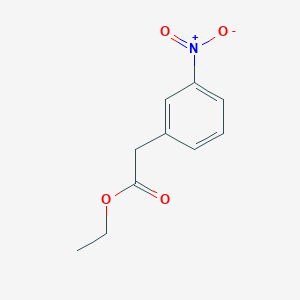
Ethyl 2-(3-nitrophenyl)acetate
Cat. No. B078001
Key on ui cas rn:
14318-64-0
M. Wt: 209.2 g/mol
InChI Key: GVSTWFAYXHCBTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08163756B2
Procedure details


A mixture of ethyl (3-nitrophenyl)acetate (21 g, 0.1 mol) and 10% Pd/C (2 g) in MeOH (300 mL) was stirred at RT under H2 40 (psi) for 2 h. The reaction mixture was filtered and the filtrate was concentrated to afford ethyl (3-aminophenyl)acetate (17 g). MS (ESI) m/z: 180 (M+H+).



Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1)([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:10][C:11]([O:13][CH2:14][CH3:15])=[O:12])[CH:7]=[CH:8][CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
21 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1)CC(=O)OCC
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at RT under H2 40 (psi) for 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC=1C=C(C=CC1)CC(=O)OCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 17 g | |
| YIELD: CALCULATEDPERCENTYIELD | 94.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
